molecular formula C14H17NO2 B6615439 2H-1-Benzopyran-3-carboxamide, N,N-diethyl- CAS No. 83823-14-7

2H-1-Benzopyran-3-carboxamide, N,N-diethyl-

Cat. No.: B6615439
CAS No.: 83823-14-7
M. Wt: 231.29 g/mol
InChI Key: QBXPAPFWRWTDDL-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carboxamide, N,N-diethyl-: Warfarin , is a potent anticoagulant that has been used for decades to prevent and treat thrombosis, embolism, and stroke. It is a synthetic compound that functions by inhibiting the synthesis of vitamin K-dependent clotting factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

Warfarin is synthesized through a multi-step chemical process. The starting materials typically include 4-hydroxycoumarin and ethyl chloroformate . The reaction involves the formation of an ester intermediate, followed by a series of reactions including nitration , reduction , and alkylation to produce the final compound.

Industrial Production Methods

In industrial settings, the production of Warfarin involves large-scale chemical synthesis with stringent quality control measures to ensure the purity and efficacy of the compound. The process is optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Warfarin undergoes various types of chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide .

  • Reduction: : Commonly achieved using reducing agents like sodium borohydride or lithium aluminum hydride .

  • Substitution: : Often involves nucleophilic substitution reactions using reagents like alkyl halides .

Major Products Formed

  • Oxidation: : Can lead to the formation of quinones or carboxylic acids .

  • Reduction: : Results in the formation of alcohols or amines .

  • Substitution: : Produces alkylated derivatives of the original compound.

Scientific Research Applications

Warfarin has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a reagent in organic synthesis and as a model compound for studying chemical reactions.

  • Biology: : Employed in studies related to blood coagulation and vitamin K metabolism.

  • Medicine: : Widely used as an anticoagulant in the treatment and prevention of thrombotic disorders.

  • Industry: : Utilized in the production of pharmaceuticals and as a standard in analytical chemistry.

Mechanism of Action

Warfarin exerts its anticoagulant effects by inhibiting the enzyme vitamin K epoxide reductase . This inhibition disrupts the cycle of vitamin K, which is essential for the synthesis of clotting factors II, VII, IX, and X. The molecular targets involved include the clotting factors and the vitamin K cycle.

Comparison with Similar Compounds

Warfarin is often compared with other anticoagulants such as heparin , dabigatran , and rivaroxaban . While these compounds also prevent blood clotting, Warfarin is unique in its mechanism of action and its long history of use. Unlike newer anticoagulants, Warfarin requires regular monitoring of blood levels to ensure therapeutic efficacy and safety.

List of Similar Compounds

  • Heparin

  • Dabigatran

  • Rivaroxaban

  • Apixaban

  • Edoxaban

Properties

IUPAC Name

N,N-diethyl-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-3-15(4-2)14(16)12-9-11-7-5-6-8-13(11)17-10-12/h5-9H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXPAPFWRWTDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC2=CC=CC=C2OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10232719
Record name 2H-1-Benzopyran-3-carboxamide, N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83823-14-7
Record name 2H-1-Benzopyran-3-carboxamide, N,N-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083823147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-3-carboxamide, N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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